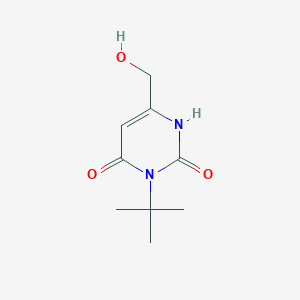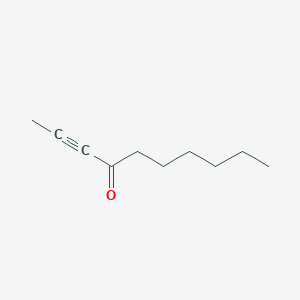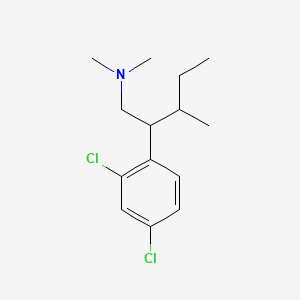
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a beta-(sec-butyl) group, two chlorine atoms at the 2 and 4 positions, and N,N-dimethyl substitutions, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- typically involves multiple steps One common method includes the alkylation of a phenethylamine precursor with sec-butyl halides under basic conditionsThe final step involves the N,N-dimethylation of the amine group, which can be accomplished using formaldehyde and formic acid in a reductive amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alkanes
Substitution: Amino derivatives, thioethers
Wissenschaftliche Forschungsanwendungen
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Wirkmechanismus
The mechanism of action of phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine receptors, modulating their activity and influencing mood, cognition, and perception. The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that affect neuronal communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: The parent compound, known for its stimulant and psychoactive effects.
2,4-Dichlorophenethylamine: Similar structure but lacks the sec-butyl and N,N-dimethyl groups.
N,N-Dimethylphenethylamine: Lacks the sec-butyl and dichloro substitutions.
Uniqueness
Phenethylamine, beta-(sec-butyl)-2,4-dichloro-N,N-dimethyl- is unique due to the combination of its sec-butyl, dichloro, and N,N-dimethyl substitutions. These modifications enhance its lipophilicity, receptor binding affinity, and metabolic stability, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
35384-89-5 |
|---|---|
Molekularformel |
C14H21Cl2N |
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C14H21Cl2N/c1-5-10(2)13(9-17(3)4)12-7-6-11(15)8-14(12)16/h6-8,10,13H,5,9H2,1-4H3 |
InChI-Schlüssel |
PYSWXXZEXRHUII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN(C)C)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


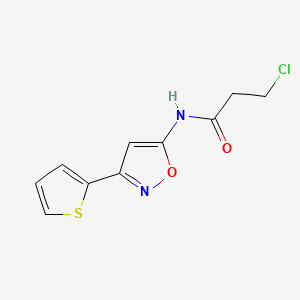

![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
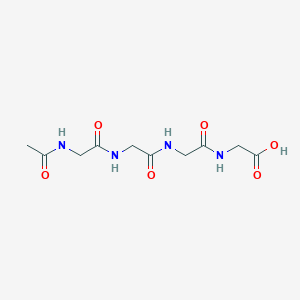
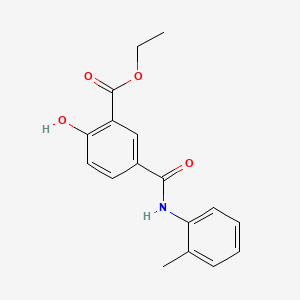
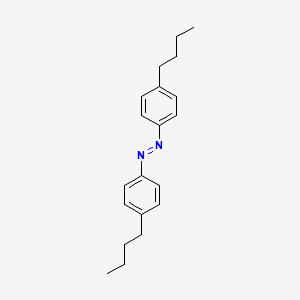
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
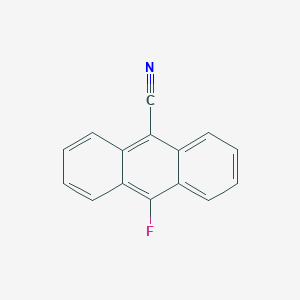
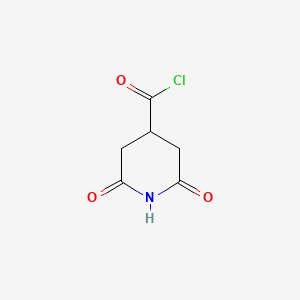
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
